L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine

Catalog No.
S13075209
CAS No.
649756-21-8
M.F
C35H60N10O9S
M. Wt
797.0 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L...

CAS Number

649756-21-8

Product Name

L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine

IUPAC Name

(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[(2S)-2-[[2-[[(2R)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-sulfanylpropanoyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]hexanoyl]amino]hexanoyl]amino]hexanoic acid

Molecular Formula

C35H60N10O9S

Molecular Weight

797.0 g/mol

InChI

InChI=1S/C35H60N10O9S/c36-15-7-4-12-24(32(50)42-25(13-5-8-16-37)33(51)44-26(35(53)54)14-6-9-17-38)43-34(52)27(18-22-10-2-1-3-11-22)41-29(47)19-40-31(49)28(21-55)45-30(48)23(39)20-46/h1-3,10-11,23-28,46,55H,4-9,12-21,36-39H2,(H,40,49)(H,41,47)(H,42,50)(H,43,52)(H,44,51)(H,45,48)(H,53,54)/t23-,24-,25-,26-,27-,28-/m0/s1

InChI Key

HSDWYHVTNPXVNC-QUQVWLGBSA-N

Canonical SMILES

C1=CC=C(C=C1)CC(C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)O)NC(=O)CNC(=O)C(CS)NC(=O)C(CO)N

Isomeric SMILES

C1=CC=C(C=C1)C[C@@H](C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)O)NC(=O)CNC(=O)[C@H](CS)NC(=O)[C@H](CO)N

L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine is a peptide composed of seven amino acids: L-serine, L-cysteine, glycine, L-phenylalanine, and three L-lysines. This unique composition contributes to its distinctive properties and potential applications in various fields, including biochemistry, medicine, and materials science. The presence of multiple lysine residues enhances its ability to interact with negatively charged molecules, making it particularly valuable for binding studies and therapeutic applications.

  • Oxidation: The cysteine residue can form disulfide bonds through oxidation, which is crucial for stabilizing the peptide structure.
  • Reduction: Disulfide bonds can be reduced back to free thiol groups, allowing for reversible modifications.
  • Substitution: Amino groups in the lysine residues can participate in substitution reactions, enabling further chemical modifications.

Common Reagents and Conditions

  • Oxidation: Hydrogen peroxide or iodine can be utilized to oxidize cysteine residues.
  • Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are commonly used to reduce disulfide bonds.
  • Substitution: Acetic anhydride can acetylate amino groups in lysine residues.

Major Products

The primary products resulting from these reactions include:

  • Formation of disulfide-linked peptides (oxidation).
  • Regeneration of free thiol groups (reduction).
  • Acetylated peptides (substitution).

L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine exhibits various biological activities that make it a subject of interest in scientific research. Its ability to form stable structures through disulfide bonding contributes to its potential therapeutic applications. Additionally, the multiple lysine residues enhance its binding affinity with biological targets, which could be leveraged in drug design and development.

Solid-Phase Peptide Synthesis

The synthesis of L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine typically involves solid-phase peptide synthesis (SPPS). The process includes:

  • Resin Loading: Attaching the first amino acid (L-serine) to a solid resin.
  • Deprotection: Removing the protecting group from the amino acid to allow for the addition of the next one.
  • Coupling: Activating and coupling the next amino acid (L-cysteine) to the growing peptide chain.
  • Repetition: Repeating deprotection and coupling for each subsequent amino acid (glycine, L-phenylalanine, three L-lysines).
  • Cleavage: Cleaving the completed peptide from the resin and purifying it.

Industrial Production Methods

In addition to SPPS, industrial production may utilize recombinant DNA technology. In this method, the gene encoding the peptide is inserted into an expression system (e.g., bacteria or yeast), which then produces the peptide in larger quantities. The peptide is subsequently purified using chromatographic techniques.

L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine has several notable applications:

  • Biochemistry: Used as a model peptide for studying protein folding and stability.
  • Medicine: Potential therapeutic applications due to its structural stability and interaction capabilities with biological targets.
  • Industrial

The interaction studies involving L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine focus on its binding mechanisms with various biomolecules. The cysteine residue's ability to form disulfide bonds enhances stability during interactions, while lysine residues provide multiple sites for binding with negatively charged molecules. These interactions are crucial in understanding how this peptide can be utilized in drug delivery systems and as a therapeutic agent.

Similar Compounds

  • L-serine-L-cysteine-glycine-L-phenylalanine-L-lysine: Similar structure but contains fewer lysine residues.
  • L-serine-L-cysteine-glycine-L-phenylalanine-L-lysine-L-lysine: Similar structure but with one less lysine residue than L-Seryl-L-cysteinylglycyl-L-phenylalanyl-L-lysyl-L-lysyl-L-lysine.

Uniqueness

L-Seryl-L-cysteinylglycyl-L-phenylalanine–L-lysine–L-lysine–L-lysine is unique due to its specific sequence and the presence of three lysines, enhancing its binding properties and stability compared to similar compounds. This distinct feature makes it particularly useful in applications requiring strong interactions with target molecules.

XLogP3

-5.7

Hydrogen Bond Acceptor Count

14

Hydrogen Bond Donor Count

13

Exact Mass

796.42654470 g/mol

Monoisotopic Mass

796.42654470 g/mol

Heavy Atom Count

55

Dates

Modify: 2024-08-10

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